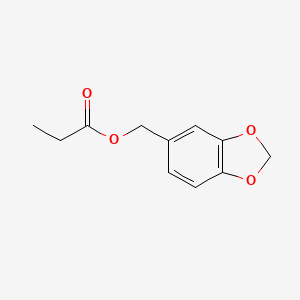
Benzo-1,3-dioxole-5-methanol propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo-1,3-dioxole-5-methanol propanoate is an organic compound with the molecular formula C11H12O4. It is known for its unique molecular structure, which includes a benzo-1,3-dioxole ring fused with a methanol propanoate group. This compound is a white to pale yellow solid with good stability and solubility properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo-1,3-dioxole-5-methanol propanoate can be synthesized through various synthetic routes. One common method involves the esterification of benzo-1,3-dioxole-5-methanol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo-1,3-dioxole-5-methanol propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzo-1,3-dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo-1,3-dioxole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo-1,3-dioxole-5-methanol propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of benzo-1,3-dioxole-5-methanol propanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound’s structure allows it to interact with microtubules, leading to the inhibition of tubulin polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo-1,3-dioxole core structure and exhibit similar chemical properties.
Benzo[d][1,2,5]thiadiazole derivatives: These compounds have a similar ring structure but include sulfur and nitrogen atoms.
Uniqueness
Benzo-1,3-dioxole-5-methanol propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its stability and solubility also make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6890-26-2 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl propanoate |
InChI |
InChI=1S/C11H12O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
FVRCUNZJSLRIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















